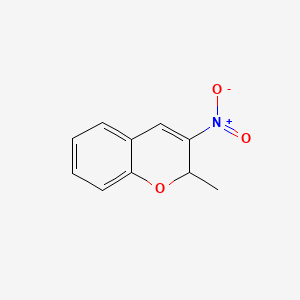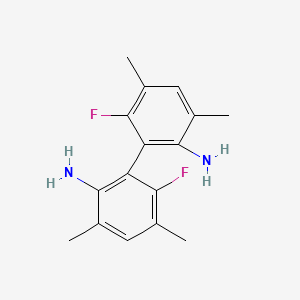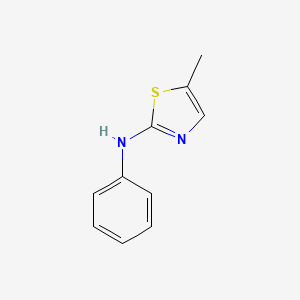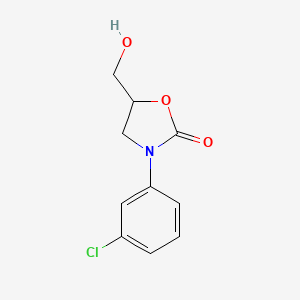
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone typically involves the reaction of m-chlorophenyl isocyanate with an appropriate hydroxymethyl precursor under controlled conditions. One common method includes the cyclization of m-chlorophenyl isocyanate with 2-aminoethanol, followed by oxidation to form the desired oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with protein synthesis or disrupt cell membrane integrity, resulting in antimicrobial effects.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- 3-(m-Chlorophenyl)-5-hydroxymethyl-2-thiazolidinone
Uniqueness
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is unique due to its specific substitution pattern and functional groups. The presence of the m-chlorophenyl group and the hydroxymethyl group imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
42902-30-7 |
|---|---|
分子式 |
C10H10ClNO3 |
分子量 |
227.64 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
InChIキー |
NWTBJKLAXANGHG-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


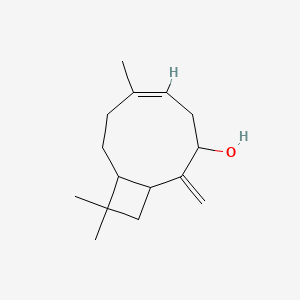

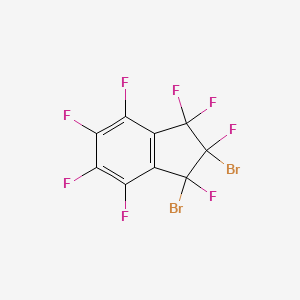

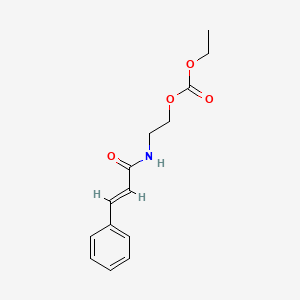
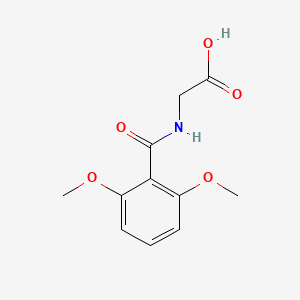
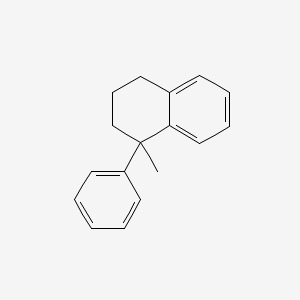

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
